molecular formula C11H14N2 B1292590 6-Isopropyl-1H-indol-4-amine CAS No. 1000343-80-5

6-Isopropyl-1H-indol-4-amine

Cat. No.: B1292590
CAS No.: 1000343-80-5
M. Wt: 174.24 g/mol
InChI Key: BABORPNHMGPVDG-UHFFFAOYSA-N
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Description

6-Isopropyl-1H-indol-4-amine is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Indole Synthesis and Classification

6-(Propan-2-yl)-1H-indol-4-amine falls under the broader category of indole alkaloids, which have significantly inspired synthetic chemists due to their diverse applications. Taber and Tirunahari (2011) present a comprehensive framework for classifying indole syntheses, contributing to the development of new methods for indole construction. This classification aids in the systematic organization of indole synthesis strategies, facilitating the discovery of novel approaches and highlighting significant contributions across the nine identified strategies. This foundational work supports further research into specific indole compounds like 6-(Propan-2-yl)-1H-indol-4-amine, by providing a clear classification system that encourages the exploration of new synthetic routes and their potential applications in various scientific fields Taber & Tirunahari, 2011.

Analytical Applications and Amines Detection

The interaction of amines, such as those present in 6-(Propan-2-yl)-1H-indol-4-amine, with ninhydrin is critical for the analytical detection of amino acids, peptides, and proteins. Friedman (2004) discusses the extensive applications of the ninhydrin reaction across various scientific disciplines. This reaction's unique ability to form a consistent chromophore with all primary amines enables the sensitive and specific detection of these compounds, which is crucial for both qualitative and quantitative analyses in biochemical, clinical, and environmental research Friedman, 2004.

Environmental and Material Science Applications

In the field of environmental and material sciences, the functionalization of metal–organic frameworks (MOFs) with amines, akin to the functionalities observed in compounds like 6-(Propan-2-yl)-1H-indol-4-amine, demonstrates significant advancements. Lin, Kong, and Chen (2016) highlight the role of amine-functionalized MOFs in CO2 capture and separation, showcasing the potential of these materials in addressing environmental challenges related to greenhouse gas emissions. The incorporation of amine groups into MOFs leads to enhanced CO2 sorption capacities, indicating a promising avenue for the development of efficient gas separation and storage technologies Lin, Kong, & Chen, 2016.

Biomedical and Pharmaceutical Applications

The chemical structure and functional groups present in 6-(Propan-2-yl)-1H-indol-4-amine are reminiscent of the broader class of biogenic amines, which play vital roles in various biological and pharmaceutical contexts. Biogenic amines are crucial for understanding molecular interactions, drug design, and the development of therapeutic agents. Research on the formation, detection, and implications of biogenic amines in foods and biological systems, as reviewed by Bulushi et al. (2009), underscores the importance of these compounds in ensuring food safety and exploring their pharmacological potential. Studies on biogenic amines contribute to the development of novel drugs and therapeutic strategies, leveraging the bioactive properties of compounds similar to 6-(Propan-2-yl)-1H-indol-4-amine Bulushi, Poole, Deeth, & Dykes, 2009.

Mechanism of Action

Target of Action

6-Isopropyl-1H-indol-4-amine, also known as 6-(Propan-2-yl)-1H-indol-4-amine or 4-Amino-6-isopropylindole, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . These changes can result in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways. For instance, they have been found to inhibit the shikimate pathway, which is crucial for the biosynthesis of indoles . By inhibiting this pathway, indole derivatives can disrupt the normal functioning of cells, leading to various downstream effects .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action can vary depending on the specific targets and pathways it affects. For instance, if the compound exhibits antiviral activity, it may inhibit viral replication within cells . If it shows anti-inflammatory activity, it may reduce inflammation by modulating the activity of certain immune cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s activity can be affected by factors such as pH, temperature, and the presence of other substances . Additionally, the compound’s stability can be influenced by storage conditions, such as light exposure and humidity .

Biochemical Analysis

Biochemical Properties

6-(Propan-2-yl)-1H-indol-4-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit xanthine oxidase, an enzyme involved in purine metabolism . This inhibition can lead to a decrease in the production of uric acid, which is significant in the treatment of conditions like gout. Additionally, 6-(Propan-2-yl)-1H-indol-4-amine interacts with various proteins, influencing their activity and stability.

Cellular Effects

The effects of 6-(Propan-2-yl)-1H-indol-4-amine on cells are profound. It has been observed to influence cell viability and proliferation. For example, studies on MC3T3-E1 cells, a type of osteoblast precursor, showed that 6-(Propan-2-yl)-1H-indol-4-amine can slightly stimulate cell proliferation in a dose-dependent manner

Molecular Mechanism

At the molecular level, 6-(Propan-2-yl)-1H-indol-4-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibition of xanthine oxidase involves binding to the enzyme’s active site, preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid . This binding interaction is crucial for its therapeutic effects.

Temporal Effects in Laboratory Settings

The stability and degradation of 6-(Propan-2-yl)-1H-indol-4-amine over time have been studied extensively. In laboratory settings, it has been found to be relatively stable, with minimal degradation over extended periods. Long-term studies have shown that its effects on cellular function can persist, although the exact duration and extent of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

In animal models, the effects of 6-(Propan-2-yl)-1H-indol-4-amine vary with dosage. At lower doses, it has been observed to have beneficial effects, such as reducing uric acid levels and stimulating cell proliferation. At higher doses, it can exhibit toxic effects, including potential liver and kidney damage . These findings highlight the importance of careful dosage regulation in therapeutic applications.

Metabolic Pathways

6-(Propan-2-yl)-1H-indol-4-amine is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase, influencing the purine metabolism pathway . This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 6-(Propan-2-yl)-1H-indol-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

6-(Propan-2-yl)-1H-indol-4-amine is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. These factors direct it to specific organelles, where it can exert its biochemical effects . The precise localization patterns are still being studied, but they are essential for understanding its function and activity within cells.

Properties

IUPAC Name

6-propan-2-yl-1H-indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-7(2)8-5-10(12)9-3-4-13-11(9)6-8/h3-7,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABORPNHMGPVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C2C=CNC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646674
Record name 6-(Propan-2-yl)-1H-indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-80-5
Record name 6-(Propan-2-yl)-1H-indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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